molecular formula C13H18O2 B7965964 4'-Methoxy-2,3',5'-trimethylpropiophenone

4'-Methoxy-2,3',5'-trimethylpropiophenone

Cat. No.: B7965964
M. Wt: 206.28 g/mol
InChI Key: QQOUNTDQOQPVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methoxy-2,3’,5’-trimethylpropiophenone is an organic compound with the molecular formula C13H18O2 It is a derivative of propiophenone, characterized by the presence of methoxy and methyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-2,3’,5’-trimethylpropiophenone typically involves the Friedel-Crafts acylation of 4-methoxyacetophenone with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:

4-Methoxyacetophenone+Propionyl chlorideAlCl34’-Methoxy-2,3’,5’-trimethylpropiophenone\text{4-Methoxyacetophenone} + \text{Propionyl chloride} \xrightarrow{\text{AlCl}_3} \text{4'-Methoxy-2,3',5'-trimethylpropiophenone} 4-Methoxyacetophenone+Propionyl chlorideAlCl3​​4’-Methoxy-2,3’,5’-trimethylpropiophenone

Industrial Production Methods

In an industrial setting, the production of 4’-Methoxy-2,3’,5’-trimethylpropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-2,3’,5’-trimethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4’-Hydroxy-2,3’,5’-trimethylpropiophenone.

    Reduction: 4’-Methoxy-2,3’,5’-trimethylpropiophenol.

    Substitution: 4’-Methoxy-2,3’,5’-trimethyl-3-bromopropiophenone.

Scientific Research Applications

4’-Methoxy-2,3’,5’-trimethylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4’-Methoxy-2,3’,5’-trimethylpropiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The carbonyl group can act as an electrophilic center, facilitating nucleophilic attack by biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyacetophenone: Lacks the additional methyl groups present in 4’-Methoxy-2,3’,5’-trimethylpropiophenone.

    2,3,5-Trimethylphenol: Contains similar methyl substitutions but lacks the methoxy and carbonyl groups.

    Propiophenone: The parent compound without any methoxy or methyl substitutions.

Uniqueness

4’-Methoxy-2,3’,5’-trimethylpropiophenone is unique due to the combination of methoxy and multiple methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-8(2)12(14)11-6-9(3)13(15-5)10(4)7-11/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOUNTDQOQPVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.